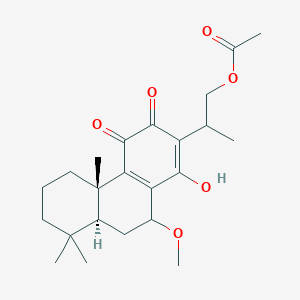

16-Acetoxy-7alpha-methoxyroyleanone

説明

16-Acetoxy-7α-methoxyroyleanone (16-AC-7-MR; CAS 109974-33-6) is an abietane-type diterpenoid characterized by a tricyclic aromatic framework with oxygenated functional groups. Its IUPAC name, 14-hydroxy-7-methoxy-11,12-dioxoabieta-8,13-dien-16-yl acetate, highlights its structural features: a methoxy group at position 7α, an acetoxy group at position 16, and ketone moieties at positions 11 and 12.

特性

CAS番号 |

109974-33-6 |

|---|---|

分子式 |

C23H32O6 |

分子量 |

404.5 g/mol |

IUPAC名 |

2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |

InChI |

InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1 |

InChIキー |

IFFRMUPHOJDCJS-RXIKFYCZSA-N |

SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |

異性体SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O |

正規SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |

同義語 |

16-AC-7-MR 16-acetoxy-7 alpha-methoxyroyleanone 16-acetoxy-7-methoxyroyleanone |

製品の起源 |

United States |

類似化合物との比較

Key Physicochemical Properties (from ):

- Molecular formula : Inferred as C₂₂H₂₈O₆ (abietane backbone + substituents).

- Boiling point : 507.3°C at 760 mmHg.

- Density : 1.19 g/cm³.

- Flash point : 166.6°C.

- Polar surface area (PSA) : 89.9 Ų, indicating moderate polarity .

The compound’s high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from its acetoxy and methoxy groups.

Comparison with Structurally Similar Compounds

Royleanone Derivatives

Royleanone-type diterpenoids share a core abietane skeleton but differ in substituent patterns:

Structural Insights :

Kaurane and Labdane Diterpenes

Compounds from exhibit distinct diterpenoid frameworks but share oxygenated functional groups:

Key Differences :

- Skeleton : Kaurane diterpenes (e.g., ent-7α,18-dihydroxy-15-oxokaur-16-ene) have a bicyclic structure, whereas labdane diterpenes (e.g., ent-6β,8α-dihydroxy labda-13(16),14-diene) are tricyclic but lack the aromatic ketones seen in abietanes like 16-AC-7-MR.

- Functionalization : 16-AC-7-MR’s 11,12-diketone system is absent in kaurane/labdane analogs, reducing its electrophilic reactivity .

Other Abietane Analogs

Athonolone (ent-7α,17,18-trihydroxy-9,(11)-ene-12-one) shares a hydroxylated abietane backbone but features a conjugated enone system (9,11-ene-12-one) instead of 16-AC-7-MR’s acetoxy-methoxy combination. This enone system may confer greater reactivity in redox reactions .

Data Table: Structural and Physicochemical Comparison

| Property | 16-Acetoxy-7α-methoxyroyleanone | 7α-Acetoxy-6β-hydroxy-12-O-(4-Cl)benzoylroyleanone III.6 | ent-7α,18-Dihydroxy-15-oxokaur-16-ene |

|---|---|---|---|

| Skeleton | Abietane | Abietane | Kaurane |

| Key Substituents | 7α-Methoxy, 16-acetoxy | 7α-Acetoxy, 6β-hydroxy, 12-O-(4-Cl)benzoyl | 7α,18-Dihydroxy, 15-oxo |

| Melting Point | N/A | 221–223°C | N/A |

| Boiling Point | 507.3°C | N/A | N/A |

| Polar Surface Area | 89.9 Ų | N/A | N/A |

Research Findings and Implications

- Synthetic Accessibility: While details synthesis routes for phenolic compounds (e.g., Irisquinone), 16-AC-7-MR’s complex oxygenation pattern likely requires multi-step regioselective functionalization, akin to the chloro-benzoylation described in .

- Spectroscopic Characterization: NMR and MS data (e.g., δH and m/z values in and ) are critical for confirming substituent positions in diterpenoids, particularly for distinguishing α/β stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。